molecular formula C12H11FN2O2 B179215 ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 115342-25-1

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B179215
M. Wt: 234.23 g/mol
InChI Key: OPZFFTSKRYLRKS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound. It has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which may have potential use as antimalarial treatments .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the structure of a complex with (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 3-(trifluoromethyl)benzoate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the properties of 1-(4-Fluorophenyl)ethanol were reported .

Scientific Research Applications

Crystal Structure of Ethyl 1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate Derivatives:

  • Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate showcases the structural arrangement where pyran and pyrazole rings are nearly coplanar while the phenyl ring is almost perpendicular. The compound's stability is ensured by various hydrogen interactions and π···π interactions, emphasizing the structural dynamics of these molecules (Kumar et al., 2018).

Synthesis and Characterization:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via a one-pot condensation reaction. Its structure was meticulously analyzed using various spectroscopic techniques, offering insights into the synthesis and structural characterization of pyrazole esters (Viveka et al., 2016).

Biological Activity and Anticancer Potential:

  • A series of novel ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate derivatives were synthesized and assessed for their cytotoxicity and inhibitory activity against topoisomerase IIα, showcasing significant potential as anticancer agents. Molecular docking studies provided insights into their binding modes, while in silico drug-likeliness properties were evaluated, highlighting the therapeutic potential of these compounds (Alam et al., 2016).

Fluorescence and Herbicidal Properties:

  • Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate demonstrated unique reactivity leading to the synthesis of novel fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. These findings underline the compound's potential in agricultural applications and as a fluorophore (Wu et al., 2006).

Ultrasound Irradiation in Synthesis:

  • Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were efficiently synthesized under ultrasound irradiation, significantly reducing reaction times and achieving high yields. This study exemplifies the use of ultrasound irradiation to enhance the efficiency of chemical synthesis processes (Machado et al., 2011).

Safety And Hazards

The safety data sheets of similar compounds provide information about their hazards. For instance, the safety data sheet of 2-Benzofuranyl methyl ketone provides information about its hazards . The safety data sheet of 4-Fluorobenzyl alcohol also provides information about its hazards .

Future Directions

The future directions for the research and development of similar compounds have been suggested in various studies. For instance, a study suggested that the novel scaffolds of triazole-pyrazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that ethyl 4,4’‘-difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate has potential for further exploration .

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZFFTSKRYLRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556329
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS RN

115342-25-1
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-4-iodo-benzene (1.47 g, 6.6 mmol, 1.3 eq) and ethyl 1H-pyrazole-3-carboxylate (0.71 g, 5.1 mmol, 1 eq) in 15 mL of toluene was added CuI (0.19 g, 1.0 mmol, 0.2 eq), trans-N,—N-dimethylcyclohexane 1,2-diamine (0.4 mL, 2.5 mmol, 0.2 eq), and potassium carbonate (1.4 g, 10 mmol, 2 eq). The reaction mixture was heated at 110° C. for 2 d then filtered and concentrated. The residue was purified by silica gel column chromatography (hex:EtoAc 4:1) to afford ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate (0.92 g, 3.9 mmol, 77%).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Magalhães, N Franko, G Annunziato… - Journal of Enzyme …, 2018 - Taylor & Francis
Several bacteria rely on the reductive sulphur assimilation pathway, absent in mammals, to synthesise cysteine. Reduction of virulence and decrease in antibiotic resistance have …
Number of citations: 20 www.tandfonline.com
JR Pinto de Magalhães - 2019 - repository.unipr.it
Worldwide emergence of resistant bacteria is endangering the efficacy of antibiotics, which have saved millions of lives and transformed medicine. After years of success in treating …
Number of citations: 0 www.repository.unipr.it

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